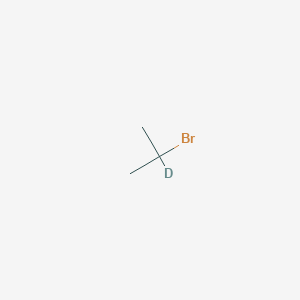

2-ブロモプロパン-2-d1

説明

科学的研究の応用

2-Bromopropane-2-d1 is widely used in scientific research due to its isotopic labeling properties. It is utilized in:

Biochemistry: For studying metabolic pathways and enzyme mechanisms.

Drug Development: As a tracer in pharmacokinetic studies to track the distribution and metabolism of drugs.

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

作用機序

Target of Action

2-Bromopropane-2-d1, also known as 2-bromo-2-deuteriopropane, is a stable isotope . It is primarily used in organic synthesis

Mode of Action

The mode of action of 2-Bromopropane-2-d1 involves an elimination reaction . In this process, a hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine . This results in a rearrangement of the electrons, expelling the bromine as a bromide ion .

Biochemical Pathways

It is known that the compound is involved in the elimination reaction, which could potentially affect various biochemical pathways .

Pharmacokinetics

Its physical properties such as boiling point (59 °c), melting point (-89 °c), and density (1321 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

The result of the elimination reaction involving 2-Bromopropane-2-d1 is the formation of propene . This reaction expels the bromine as a bromide ion .

Action Environment

The action of 2-Bromopropane-2-d1 can be influenced by various environmental factors. For instance, the elimination reaction it undergoes is typically carried out under reflux, which involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids . This suggests that temperature and pressure conditions can significantly influence the compound’s action, efficacy, and stability.

準備方法

2-Bromopropane-2-d1 can be synthesized from isopropanol-2-d1. The synthesis involves the reaction of isopropanol-2-d1 with hydrogen bromide, resulting in the formation of 2-Bromopropane-2-d1 . The reaction conditions typically include heating under reflux to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

2-Bromopropane-2-d1 undergoes several types of chemical reactions, including:

Elimination Reactions: When heated with a concentrated solution of sodium or potassium hydroxide in ethanol, 2-Bromopropane-2-d1 undergoes elimination to form propene.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

2-Bromopropane-2-d1 can be compared with other similar compounds such as:

2-Bromopropane: A non-deuterated analog with similar chemical properties but without the isotopic labeling benefits.

1-Bromopropane: Another brominated compound with different reactivity due to the position of the bromine atom.

2-Bromopropane-d7: A fully deuterated analog used for similar isotopic labeling purposes.

The uniqueness of 2-Bromopropane-2-d1 lies in its specific deuterium labeling, which provides distinct advantages in certain research applications.

生物活性

2-Bromopropane-2-d1, also known as 1-bromo-2-propanol-d1, is a brominated organic compound that has garnered attention due to its potential biological activities and implications in toxicological studies. This article delves into its biological activity, metabolism, and related research findings.

Chemical Structure :

- Molecular formula: C3H7Br

- Isotope: Deuterated at the second carbon

Metabolism and Toxicological Profile

Research indicates that 2-Bromopropane-2-d1 undergoes metabolic conversion primarily through cytochrome P450 enzymes, particularly CYP2E1. This enzyme plays a significant role in the oxidative metabolism of brominated compounds. The primary metabolites identified include 1-bromo-2-hydroxypropane and other conjugates formed via glutathione (GSH) conjugation, which are critical for understanding its toxicity profile.

Key Metabolic Pathways

- Oxidative Metabolism : Conversion to 1-bromo-2-hydroxypropane.

- GSH Conjugation : Formation of various GSH conjugates indicating detoxification pathways.

Sperm Motility Studies

A pivotal study by Garner et al. (2007) explored the effects of 2-Bromopropane-2-d1 on sperm motility in mice. The research demonstrated:

- In vitro Findings : Sperm exposed to 2-Bromopropane-2-d1 showed a significant decrease in motility.

- CYP2E1 Dependency : In Cyp2e1 knockout mice, the negative impact on sperm motility was absent, suggesting that the metabolic activation of 2-Bromopropane-2-d1 by CYP2E1 is crucial for its toxic effects on sperm cells .

Case Study: Occupational Exposure

A study conducted on workers exposed to brominated compounds reported symptoms consistent with neurotoxicity and reproductive health issues. The findings indicated that prolonged exposure to compounds like 2-Bromopropane-2-d1 could lead to significant health risks, including potential carcinogenic effects as noted in IARC evaluations .

Table 1: Metabolites of 2-Bromopropane-2-d1

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| 1-bromo-2-hydroxypropane | CYP-mediated oxidation | Decreased sperm motility |

| GSH-conjugated metabolites | GSH conjugation | Detoxification |

| N-acetyl-S-(2-hydroxypropyl)cysteine | GSH conjugation | Potentially mutagenic |

Research Implications

The biological activity of 2-Bromopropane-2-d1 raises concerns regarding its use and exposure in industrial settings. Given its ability to impair reproductive functions through metabolic activation, further studies are warranted to evaluate long-term health impacts and establish regulatory guidelines for occupational exposure.

特性

IUPAC Name |

2-bromo-2-deuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584007 | |

| Record name | 2-Bromo(2-~2~H)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4067-80-5 | |

| Record name | 2-Bromo(2-~2~H)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4067-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。